2,4,6-Trimethylbenzenesulfinic acid
Overview
Description
2,4,6-Trimethylbenzenesulfinic acid is an organic compound with the molecular formula C9H12O2S. It is a derivative of benzenesulfinic acid, where three methyl groups are substituted at the 2, 4, and 6 positions of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethylbenzenesulfinic acid typically involves the sulfonation of 2,4,6-trimethylbenzene. One common method includes the reaction of 2,4,6-trimethylbenzene with sulfur trioxide or chlorosulfonic acid under controlled conditions to yield the sulfonic acid derivative . The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a continuous process involving the sulfonation of 2,4,6-trimethylbenzene using sulfur trioxide in a falling film reactor. This method allows for efficient production with high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethylbenzenesulfinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,4,6-trimethylbenzenesulfonic acid.
Reduction: Reduction reactions can convert it to 2,4,6-trimethylbenzene.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the sulfinic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid are often employed.
Major Products Formed
Oxidation: 2,4,6-Trimethylbenzenesulfonic acid.
Reduction: 2,4,6-Trimethylbenzene.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,4,6-Trimethylbenzenesulfinic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonic acid derivatives.
Biology: It can be used in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethylbenzenesulfinic acid involves its interaction with various molecular targets. In biochemical assays, it can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways. The sulfinic acid group plays a crucial role in these interactions, often forming covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfinic acid: The parent compound without methyl substitutions.
2,4,6-Trimethylbenzenesulfonic acid: The fully oxidized form of 2,4,6-Trimethylbenzenesulfinic acid.
2,4,6-Trimethylbenzene: The hydrocarbon precursor.
Uniqueness
This compound is unique due to the presence of three methyl groups, which influence its reactivity and solubility. These substitutions make it more hydrophobic compared to benzenesulfinic acid, affecting its behavior in various chemical reactions and applications .
Properties
IUPAC Name |
2,4,6-trimethylbenzenesulfinic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-6-4-7(2)9(12(10)11)8(3)5-6/h4-5H,1-3H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRMGOGJWHPCFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50310601 | |
Record name | 2,4,6-trimethylbenzenesulfinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50310601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59057-35-1 | |
Record name | NSC229317 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229317 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4,6-trimethylbenzenesulfinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50310601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-TRIMETHYL-BENZENESULFINIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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